1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)-3-cyclohexenyl]-1-ethanone
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Overview
Description
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)-3-cyclohexenyl]-1-ethanone is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, methoxyanilino, methyl, and nitrophenyl
Preparation Methods
The synthesis of 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)-3-cyclohexenyl]-1-ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the following steps:
Formation of the cyclohexene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: Various functional groups such as acetyl, hydroxy, methoxyanilino, methyl, and nitrophenyl are introduced through substitution reactions using specific reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes.
Chemical Reactions Analysis
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)-3-cyclohexenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxyanilino group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)-3-cyclohexenyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)-3-cyclohexenyl]-1-ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)-3-cyclohexenyl]-1-ethanone include other cyclohexene derivatives with different substituents These compounds may share some chemical properties but differ in their biological activity and applications
References
Properties
Molecular Formula |
C24H26N2O6 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[3-acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(4-nitrophenyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C24H26N2O6/c1-14(27)21-20(25-17-7-11-19(32-4)12-8-17)13-24(3,29)23(15(2)28)22(21)16-5-9-18(10-6-16)26(30)31/h5-12,22-23,25,29H,13H2,1-4H3 |
InChI Key |
YJRVYTFYWPFVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)OC)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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